![molecular formula C8H7FO B12579909 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is a fluorinated bicyclic compound with a unique structure that includes a fluorine atom and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-trien-7-ol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or alter the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one.
Reduction: Bicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific biological pathways. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Lacks the fluorine atom, making it less reactive.
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and biological activity.
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile: Contains a nitrile group, which significantly changes its chemical properties.
Uniqueness
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7FO |
|---|---|
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C8H7FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3,7,10H,4H2 |
Clave InChI |
AEGSJPPXHAQZMG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C1C=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


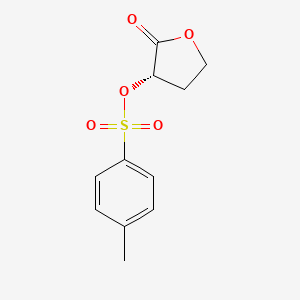
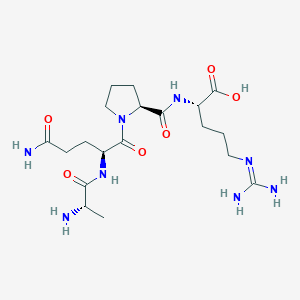
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
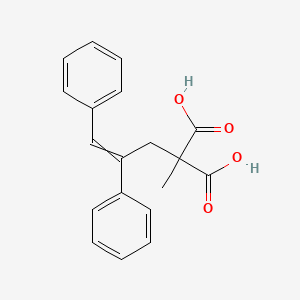
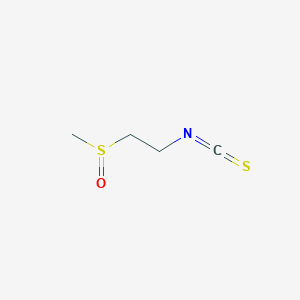

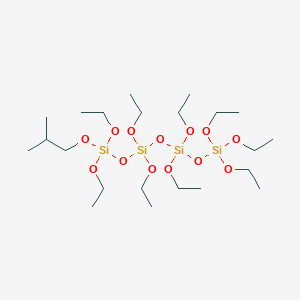
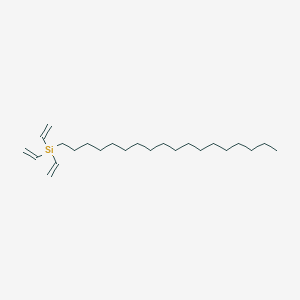

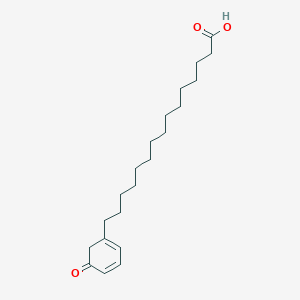
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
